molecular formula C24H20O7 B1252763 Glabratephrin

Glabratephrin

Cat. No.: B1252763
M. Wt: 420.4 g/mol
InChI Key: QSNBHLXYLHVCLT-QPPBQGQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glabratephrin is a natural product found in Tephrosia purpurea and Tephrosia angustissima with data available.

Scientific Research Applications

Chemical Structure and Isolation

  • Structure Identification: Glabratephrin, a flavonoid isolated from Tephrosia semiglabra Sond., was structurally identified using physico-chemical techniques and X-ray crystallography (Vleggaar et al., 1978).

Microbial Transformation

  • Biotransformation by Aspergillus niger: Microbial transformation of this compound by Aspergillus niger resulted in the formation of pseudosemiglabrin, through a process involving ring opening-closure transformation (Mohamed et al., 2008).

Antifungal Applications

  • Antifungal Properties: Isolated prenylated flavonoids from Tephrosia apollinea L., including this compound, showed considerable antifungal activity against various phytopathogenic fungi. This suggests potential use as natural fungicides (Ammar et al., 2013).

Pharmacological Properties

  • Chemical Investigations in Tephrosia purpurea: Studies of Tephrosia purpurea revealed rare prenylated flavonoids including this compound. These compounds' structures were established through various spectroscopic methods, hinting at diverse pharmacological potentials (Hegazy et al., 2009).

Bioavailability and Clinical Applications

  • Complex Formation for Enhanced Bioactivity: Research on glabridin, a related compound, suggests strategies to improve solubility and bioactivity, which could be relevant for this compound's clinical applications (Wei et al., 2017).

Vasorelaxation Effects

  • Glabridin-Induced Vasorelaxation: Another related compound, glabridin, demonstrated vasorelaxation effects in rat arteries, suggesting potential cardiovascular applications. This may provide insights into this compound’s pharmacological effects (Chanda et al., 2016).

Properties

Molecular Formula

C24H20O7

Molecular Weight

420.4 g/mol

IUPAC Name

[(3'S,9R)-2',2'-dimethyl-4,5'-dioxo-2-phenylspiro[8H-furo[2,3-h]chromene-9,4'-oxolane]-3'-yl] acetate

InChI

InChI=1S/C24H20O7/c1-13(25)29-21-23(2,3)31-22(27)24(21)12-28-17-10-9-15-16(26)11-18(30-20(15)19(17)24)14-7-5-4-6-8-14/h4-11,21H,12H2,1-3H3/t21-,24+/m1/s1

InChI Key

QSNBHLXYLHVCLT-QPPBQGQZSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@]2(COC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)C(=O)OC1(C)C

Canonical SMILES

CC(=O)OC1C(OC(=O)C12COC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)(C)C

Synonyms

glabratephrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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